

PD146176 (CAS Number: 4079-26-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: PD146176

Cat. No.: B1679109

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Abstract

PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in a variety of pathological processes, including inflammation, atherosclerosis, and neurodegeneration. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological effects of **PD146176**. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

PD146176, with the CAS number 4079-26-9, is chemically known as 6,11-Dihydrobenzothiopyrano[4,3-b]indole. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	4079-26-9	
Molecular Formula	C ₁₅ H ₁₁ NS	
Molecular Weight	237.32 g/mol	
Synonyms	NSC 168807	
Appearance	Crystalline solid	
Purity	≥98%	
Solubility	DMSO: up to 100 mM, Ethanol: up to 50 mM	
Storage	Store at -20°C	

Quantitative Pharmacological Data

PD146176 exhibits high selectivity and potency as a 15-LOX inhibitor. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 2.1: In Vitro Inhibitory Activity

Target	Species/Sy stem	IC ₅₀ (μM)	K _i (nM)	Inhibition Mechanism	Reference
15-Lipoxygenase (15-LOX)	Rabbit Reticulocytes	0.54	197	Non-competitive	
12/15-Lipoxygenase (12/15-LOX)	Rabbit Reticulocytes	0.81	-	-	
5-Lipoxygenase (5-LOX)	-	No demonstrable effect	-	-	
12-Lipoxygenase (12-LOX)	-	No demonstrable effect	-	-	
Cyclooxygenase-1 (COX-1)	-	No demonstrable effect	-	-	
Cyclooxygenase-2 (COX-2)	-	No demonstrable effect	-	-	

Table 2.2: In Vivo Efficacy and Dosing

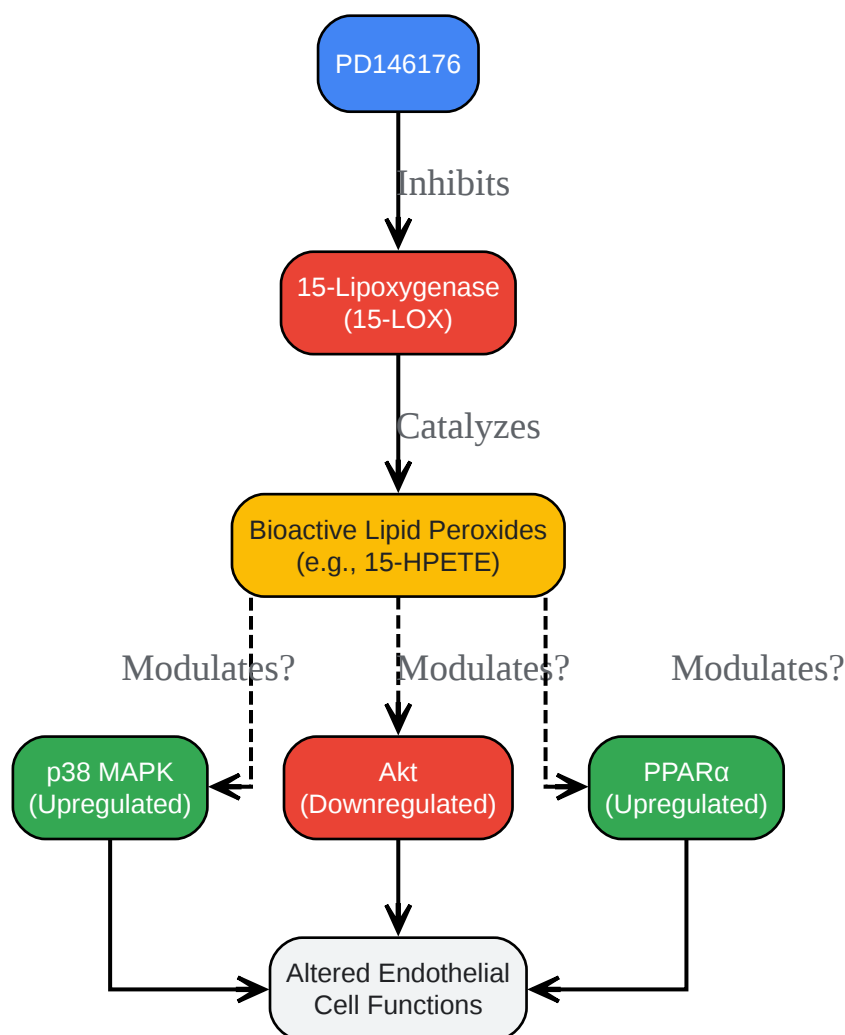
Model System	Disease Model	Dosage	Observed Effects	Reference
New Zealand White Rabbits	Hypercholesterol emia-induced atherosclerosis	175 mg/kg, twice daily for 12 weeks	Reduced iliac-femoral monocyte-macrophage area by 71% and cholesteryl ester content by 63%.	
3xTg Mouse Model	Alzheimer's Disease	-	Rescued learning and memory deficits, reduced A β levels and deposition, and facilitated tau clearance.	

Mechanism of Action and Signaling Pathways

PD146176 exerts its biological effects primarily through the selective, non-competitive inhibition of 15-lipoxygenase. 15-LOX is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators. These products are involved in inflammatory responses and cellular signaling.

Recent studies suggest that the effects of **PD146176** may extend beyond simple enzyme inhibition, influencing key cellular signaling pathways. In human endothelial cells (EA.hy926), treatment with **PD146176** has been shown to upregulate p38 Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor alpha (PPAR α), while downregulating the protein kinase B (Akt) signaling pathway. The precise molecular steps linking 15-LOX inhibition by **PD146176** to the modulation of these pathways are a subject of ongoing investigation.

Diagram 1: Postulated Signaling Cascade of **PD146176** in Endothelial Cells



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Caption: Postulated signaling pathway of **PD146176** in endothelial cells.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **PD146176**.

15-Lipoxygenase (15-LOX) Inhibition Assay (Spectrophotometric)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of **PD146176** against 15-LOX.

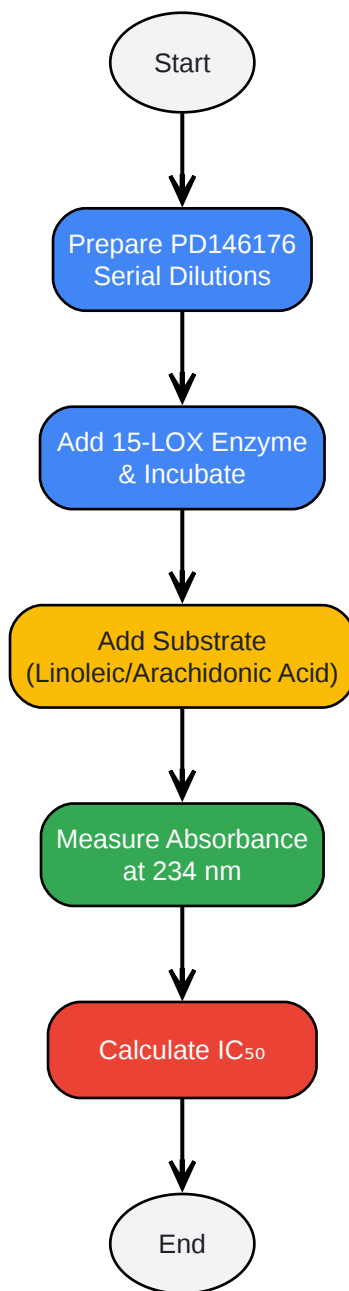
Materials:

- Purified 15-lipoxygenase enzyme
- **PD146176** stock solution (in DMSO)
- Linoleic acid or arachidonic acid (substrate)
- Borate buffer (0.2 M, pH 9.0)
- DMSO (vehicle control)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

- Prepare serial dilutions of **PD146176** in borate buffer. The final DMSO concentration should be kept constant across all wells (typically $\leq 1\%$).
- Add the diluted **PD146176** or vehicle control (DMSO) to the wells of the microplate.
- Add the purified 15-LOX enzyme solution to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
- Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product. Readings should be taken every 30 seconds for 5-10 minutes.
- Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of **PD146176**.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.

Diagram 2: Experimental Workflow for 15-LOX Inhibition Assay



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Caption: Workflow for determining the IC₅₀ of **PD146176** against 15-LOX.

In Vivo Atherosclerosis Model in Rabbits

This protocol describes the induction of atherosclerosis in rabbits and the subsequent treatment with **PD146176**.

Animals:

- Male New Zealand White rabbits

Procedure:

- Induction of Atherosclerosis:
 - Perform endothelial denudation of the iliac-femoral artery using a balloon catheter.
 - Feed the rabbits a high-cholesterol diet (e.g., 0.25% cholesterol, 3% peanut oil, 3% coconut oil) for a period of 9-12 weeks to establish atherosclerotic lesions.
- Treatment:
 - Administer **PD146176** orally at a dose of 175 mg/kg, twice daily. The control group receives a vehicle.
 - Continue the treatment for a specified duration (e.g., 8-12 weeks).
- Analysis:
 - At the end of the treatment period, euthanize the animals and perfuse the arterial tree.
 - Excise the iliac-femoral arteries and aorta.
 - Perform histological analysis (e.g., Oil Red O staining for lipids, immunohistochemistry for macrophages) to quantify lesion area, lipid content, and macrophage infiltration.
 - Measure plasma levels of cholesterol and triglycerides.

Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for assessing the effect of **PD146176** on endothelial cell apoptosis.

Materials:

- Human endothelial cells (e.g., EA.hy926)
- Cell culture medium and supplements
- **PD146176**
- Apoptosis-inducing agent (e.g., oxidant stress)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Culture endothelial cells to 70-80% confluency.
- Pre-treat the cells with various concentrations of **PD146176** for a specified time (e.g., 1-2 hours).
- Induce apoptosis using an appropriate stimulus (e.g., H₂O₂). Include untreated and vehicle-treated controls.
- Harvest the cells (including floating cells) and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Amyloid- β (A β) Aggregation Assay

This protocol outlines a method to assess the effect of **PD146176** on the aggregation of amyloid- β , relevant to Alzheimer's disease research.

Materials:

- Synthetic amyloid- β (1-42) peptide
- **PD146176**
- Thioflavin T (ThT)
- Assay buffer (e.g., PBS, pH 7.4)
- 96-well black microplate with a clear bottom
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of A β (1-42) and pre-incubate to form oligomers or fibrils, if desired.
- In the microplate, mix the A β peptide with various concentrations of **PD146176** or a vehicle control.
- Add Thioflavin T to each well.
- Incubate the plate at 37°C with intermittent shaking.
- Monitor the fluorescence of ThT (excitation ~440 nm, emission ~480 nm) over time. An increase in fluorescence indicates A β fibril formation.
- Compare the fluorescence kinetics in the presence and absence of **PD146176** to determine its effect on A β aggregation.

Conclusion

PD146176 is a valuable research tool for investigating the roles of 15-lipoxygenase in health and disease. Its high selectivity and demonstrated in vivo efficacy make it a significant compound for studies on atherosclerosis, neuroinflammation, and other inflammatory conditions. The provided data and protocols serve as a comprehensive resource for researchers to design and execute further studies to elucidate the full therapeutic potential of

inhibiting the 15-LOX pathway. Further investigation into the detailed molecular mechanisms underlying its effects on signaling pathways such as p38 MAPK, Akt, and PPAR α is warranted to fully understand its pleiotropic effects.

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